molecular formula C25H26O6 B1216964 Flemichin D CAS No. 57096-07-8

Flemichin D

Cat. No. B1216964
CAS RN: 57096-07-8
M. Wt: 422.5 g/mol
InChI Key: DFVFCZXJTRKRPI-FQEVSTJZSA-N
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Description

Flemichin D is a compound that belongs to the class of organic compounds known as 8-prenylated flavanones . It is found in Eriosema chinense, Moghania philippinensis, Flemingia wallichii, and Vigna unguiculata .


Molecular Structure Analysis

The molecular structure of Flemichin D is 2H,6H-Benzo(1,2-b:5,4-b’)dipyran-6-one, 8-(2,4-dihydroxyphenyl)-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-, (S)- . More detailed information about its molecular structure is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of Flemichin D are not well-documented. More research is needed to determine these properties .

Scientific Research Applications

Phyto-SERM Constitutes from Flemingia macrophylla

Flemichin D, isolated from the roots of Flemingia macrophylla, has shown significant estrogenic activity in a transgenic plant assay system. This study highlights the potential of Flemingia macrophylla extract and its compounds, including Flemichin D, as selective estrogen receptor modulators (SERMs). These compounds exhibited both estrogenic and anti-estrogenic activities, suggesting possible applications in hormone-related therapies or research (Lai et al., 2013).

Cytotoxic and Antimycobacterial Prenylated Flavonoids

Flemichin D, along with other compounds, was isolated from Eriosema chinense roots and evaluated for its cytotoxic activity against human cell lines and antimycobacterial activity against Mycobacterium tuberculosis. The presence of Flemichin D in these extracts indicates a potential role in developing treatments for bacterial infections and cancer research (Sutthivaiyakit et al., 2009).

Tyrosinase Inhibition by Polyphenol Compounds

In a study focusing on the inhibition of tyrosinase, an enzyme crucial in melanin synthesis, Flemichin D was identified as one of the active polyphenol compounds from Flemingia philippinensis roots. This suggests a potential application of Flemichin D in cosmetic and dermatological products, particularly in skin lightening and treating hyperpigmentation disorders (Wang et al., 2014).

Safety And Hazards

The safety and hazards associated with Flemichin D are not well-documented. More research is needed to determine these aspects .

properties

IUPAC Name

(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(17)21)15-8-6-14(26)11-18(15)27/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVFCZXJTRKRPI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972561
Record name 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flemichin D

CAS RN

57096-07-8
Record name Flemichin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
M Born, PA Carrupt, R Zini, F Brée… - Helvetica Chimica …, 1996 - Wiley Online Library
… (10) from the root bark of Sesamum angolense (Pedaliaceae) [42]; cordigol (1 1) and cordigone (12) from Cordia goetzei (Boraginaceae) stem bark [43]; eriosematin (7) and flemichin D (…
Number of citations: 164 onlinelibrary.wiley.com
Y Wang, MJ Curtis-Long, BW Lee, HJ Yuk… - Bioorganic & medicinal …, 2014 - Elsevier
… Compounds 1–6 emerged to be three new polyphenols and three known flavanones, flemichin D, lupinifolin and khonklonginol H. The new compounds (1–3) were identified as …
Number of citations: 80 www.sciencedirect.com
S Sutthivaiyakit, O Thongnak… - Journal of Natural …, 2009 - ACS Publications
Eight new prenylated flavonoids, khonklonginols A−H (1−8), together with six known compounds including five flavonoids, lupinifolinol (9), dehydrolupinifolinol (10), flemichin D (11), …
Number of citations: 89 pubs.acs.org
WG Ma, N Fuzzati, QS Li, CR Yang, H Stoeckli-Evans… - Phytochemistry, 1995 - Elsevier
… It is a known compound, named flemichin-D, which was previously isolated from Flemingia macrophylla (Leguminosae) [101. The antifungal activity of this compound and its X3CNMR …
Number of citations: 58 www.sciencedirect.com
A Salvi, C Brühlmann, E Migliavacca… - Helvetica chimica …, 2002 - Wiley Online Library
In this work, a convenient test of antioxidant activity was developed, with BChE‐contaminated HSA as the target of AAPH‐induced oxidation and its esterase activity as the marker of …
Number of citations: 35 onlinelibrary.wiley.com
M Chen, SQ Luo, JH Chen - Yao xue xue bao= Acta Pharmaceutica …, 1991 - europepmc.org
Two new prenylated flavonoids, flemiphilippinin C (I) and flemiphilippinin D (II) have been isolated from the root of Flemingia philippinensis (Merr. et Rolfe) Li along with four known …
Number of citations: 25 europepmc.org
B LI, Q SONG - Chinese Traditional and Herbal Drugs, 1994 - pesquisa.bvsalud.org
Objective To study the chemical constituents in the roots of Flemingia macrophylla Methods To separate and purify compounds by column chromatography and TLC, and to determine …
Number of citations: 3 pesquisa.bvsalud.org
LI Baoqiang, Q Song - Chinese Traditional and Herbal Drugs, 1994 - wprim.whocc.org.cn
Objective To study the chemical constituents in the roots of Flemingia macrophylla Methods To separate and purify compounds by column chromatography and TLC, and to determine …
Number of citations: 1 wprim.whocc.org.cn
HS Chae, H Yoo, YM Kim, YH Choi, CH Lee, YW Chin - Molecules, 2016 - mdpi.com
… DDF, flemichin D, and tonkinochromane A were evaluated for their inhibitory activity against NO production in LPS-stimulated RAW 264.7 cells. The effect of DDF on LPS-stimulated NO …
Number of citations: 18 www.mdpi.com
KN Rao, G Srimannarayana - Phytochemistry, 1983 - Elsevier
… and A., flemichin-D (3b) isomeric to 1 but with a 4’-hydroxyl has been isolated [ 143. The UV … flemichin-D [ 141 loss of 56 mu was not observed from any ions but only losses of 55 mu (C,…
Number of citations: 32 www.sciencedirect.com

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